molecular formula C13H15N5OS2 B4273639 N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B4273639
M. Wt: 321.4 g/mol
InChI Key: BPVFNIVOGKPFRQ-UHFFFAOYSA-N
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Description

N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a cyano group, a thienyl ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienyl Intermediate: The starting material, 3-cyano-2-thiophene, is synthesized through a cyclization reaction involving a suitable precursor.

    Triazole Formation: The 5-methyl-4-propyl-4H-1,2,4-triazole moiety is synthesized separately through a cyclization reaction involving hydrazine and a suitable nitrile.

    Coupling Reaction: The thienyl intermediate and the triazole are then coupled using a thioether linkage, typically under basic conditions with a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thioether linkage can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioethers.

Scientific Research Applications

N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyano group and the triazole moiety are often involved in hydrogen bonding and other interactions with the target molecule, while the thienyl ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-2-thienyl)-2-[(5-methyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
  • N-(3-cyano-2-thienyl)-2-[(5-methyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Uniqueness

N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, thienyl ring, and triazole moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS2/c1-3-5-18-9(2)16-17-13(18)21-8-11(19)15-12-10(7-14)4-6-20-12/h4,6H,3,5,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVFNIVOGKPFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

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